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Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

Cat. No.: B1159533

In-Depth Technical Guide: 10-Hydroxy-16-
epiaffinine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification
IUPAC Name: 15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-
diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one

CAS Number: 82513-70-0

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 10-Hydroxy-16-
epiaffinine is presented in Table 1. These properties are crucial for understanding the
compound's behavior in biological systems and for the design of analytical and formulation
strategies.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1159533?utm_src=pdf-interest
https://www.benchchem.com/product/b1159533?utm_src=pdf-body
https://www.benchchem.com/product/b1159533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Source

Molecular Formula C20H24N203 --INVALID-LINK--

Molecular Weight 340.4 g/mol --INVALID-LINK--

Boiling Point (Predicted) 559.9 + 50.0 °C --INVALID-LINK--

Density (Predicted) 1.308 + 0.06 g/cm?3 --INVALID-LINK--
Soluble in Chloroform,

Solubility Dichloromethane, Ethyl --INVALID-LINK--
Acetate, DMSO, Acetone

Appearance Powder --INVALID-LINK--

Biological Activity

10-Hydroxy-16-epiaffinine is an indole alkaloid isolated from the leaves and twigs of Rauvolfia

verticillata. Indole alkaloids as a class are known to exhibit a wide range of biological activities.

However, specific quantitative biological data for 10-Hydroxy-16-epiaffinine is limited in the

public domain.

A study that isolated seven new indole alkaloids and 19 known ones from Rauvolfia verticillata

reported on their cytotoxic activity. All 26 compounds were tested against five human cancer

cell lines:

e Human myeloid leukemia (HL-60)

¢ Hepatocellular carcinoma (SMMC-7721)

e Lung cancer (A-549)
e Breast cancer (MCF-7)

e Colon cancer (SW480)

Notably, none of the isolated alkaloids, including the newly discovered ones, exhibited

cytotoxicity against these cell lines.
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Further research is required to fully elucidate the pharmacological profile of 10-Hydroxy-16-
epiaffinine and to explore other potential biological activities beyond cytotoxicity.

Experimental Protocols
General Protocol for Isolation of Indole Alkaloids from
Rauvolfia verticillata

The following is a generalized experimental workflow for the extraction and isolation of indole
alkaloids from Rauvolfia verticillata, based on common practices for this plant genus. Specific
details for the isolation of 10-Hydroxy-16-epiaffinine are not readily available; therefore, this
protocol serves as a foundational guide.

Workflow for Alkaloid Isolation from Rauvolfia verticillata
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General Workflow for Alkaloid Isolation
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Caption: General workflow for the isolation of indole alkaloids.

Detailed Steps:

o Plant Material Preparation: The leaves and twigs of Rauvolfia verticillata are collected, dried,

and ground into a fine powder.

o Extraction: The powdered plant material is typically extracted with methanol (MeOH) at room
temperature. This process is often repeated multiple times to ensure exhaustive extraction of
the alkaloids. The resulting extracts are combined and concentrated under reduced pressure
to yield a crude methanol extract.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1159533?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g.,
2% HCI) and partitioned with a non-polar solvent (e.g., petroleum ether or ethyl acetate) to
remove neutral and weakly basic compounds. The acidic aqueous phase, containing the
protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a
chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.

o Chromatographic Separation: The crude alkaloid mixture is subjected to various
chromatographic techniques for separation. This often involves:

o Column Chromatography (CC): Using silica gel or alumina as the stationary phase and a
gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate,
chloroform-methanol mixtures) as the mobile phase.

o Medium Pressure Liquid Chromatography (MPLC): For a more efficient and faster
separation.

o High-Performance Liquid Chromatography (HPLC): Typically on a reversed-phase column
(e.g., C18) for the final purification of individual alkaloids.

 Structural Elucidation: The purified compounds are identified and their structures elucidated
using a combination of spectroscopic methods:

[e]

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC,
HMBC) NMR experiments to determine the complete chemical structure and
stereochemistry.

o Infrared (IR) Spectroscopy: To identify functional groups.

o Ultraviolet (UV) Spectroscopy: To observe the electronic transitions within the molecule,
often characteristic of the indole chromophore.

Signaling Pathways

The specific signaling pathways modulated by 10-Hydroxy-16-epiaffinine have not yet been
elucidated. However, the broader class of indole alkaloids is known to interact with various
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cellular signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase
(MAPK) pathway, which is a key regulator of cellular processes such as proliferation,
differentiation, and apoptosis.

Hypothesized Interaction of Indole Alkaloids with the MAPK Pathway
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Caption: Potential modulation of the MAPK signaling pathway by indole alkaloids.

This diagram illustrates a potential mechanism where an indole alkaloid could inhibit the MAPK
signaling cascade, a pathway often dysregulated in cancer. This is a generalized
representation, and the precise molecular target of 10-Hydroxy-16-epiaffinine within this or
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other pathways remains to be determined through dedicated research. The lack of observed
cytotoxicity in the aforementioned study suggests that if 10-Hydroxy-16-epiaffinine does
interact with such pathways, it may do so in a manner that does not lead to cell death in the
tested cancer cell lines, or its effects may be more subtle and require more sensitive assays to
detect.

 To cite this document: BenchChem. ["10-Hydroxy-16-epiaffinine IUPAC name and CAS
number”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1159533#10-hydroxy-16-epiaffinine-iupac-name-and-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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